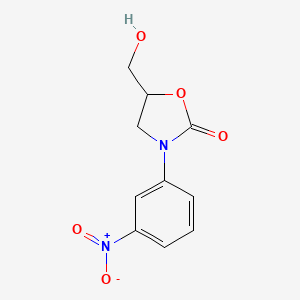
5-(9-Ethyl-9H-carbazol-3-YL)-N,N-dimethyl-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(9-Ethyl-9H-carbazol-3-YL)-N,N-dimethyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that combines the structural features of carbazole and oxadiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9-Ethyl-9H-carbazol-3-YL)-N,N-dimethyl-1,3,4-oxadiazol-2-amine typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with appropriate reagents to form the oxadiazole ring. One common method includes the use of hydrazine derivatives and acetic acid as a catalyst . The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(9-Ethyl-9H-carbazol-3-YL)-N,N-dimethyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
5-(9-Ethyl-9H-carbazol-3-YL)-N,N-dimethyl-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 5-(9-Ethyl-9H-carbazol-3-YL)-N,N-dimethyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may interact with cellular proteins and enzymes, leading to the inhibition of cancer cell proliferation or microbial growth . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(9-Ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines
- 9-Ethyl-3-{6-(het)aryl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-9H-carbazole
Uniqueness
5-(9-Ethyl-9H-carbazol-3-YL)-N,N-dimethyl-1,3,4-oxadiazol-2-amine is unique due to its combination of carbazole and oxadiazole moieties, which impart distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and organic semiconductors .
Propriétés
Numéro CAS |
65698-65-9 |
|---|---|
Formule moléculaire |
C18H18N4O |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
5-(9-ethylcarbazol-3-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C18H18N4O/c1-4-22-15-8-6-5-7-13(15)14-11-12(9-10-16(14)22)17-19-20-18(23-17)21(2)3/h5-11H,4H2,1-3H3 |
Clé InChI |
NLGCCOXOIDUKBG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C3=NN=C(O3)N(C)C)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)

![1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14489653.png)
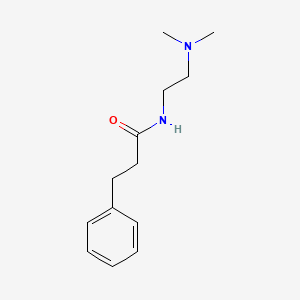
![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)

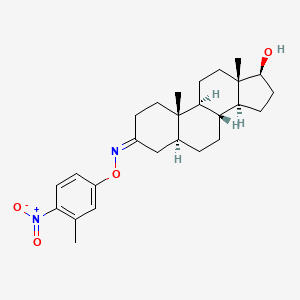
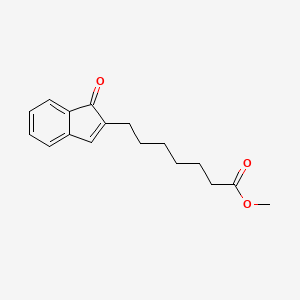
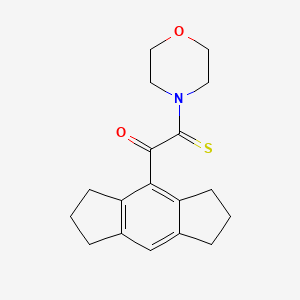
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)

